![molecular formula C23H16BrN5O5S B2833230 [5-(3-溴苯基)-1,3,4-噁二唑-2-基] (1E)-N-(4-甲氧基苯胺基)-2-(4-硝基苯基)-2-氧代乙基亚硫酰胺 CAS No. 324064-54-2](/img/structure/B2833230.png)

[5-(3-溴苯基)-1,3,4-噁二唑-2-基] (1E)-N-(4-甲氧基苯胺基)-2-(4-硝基苯基)-2-氧代乙基亚硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

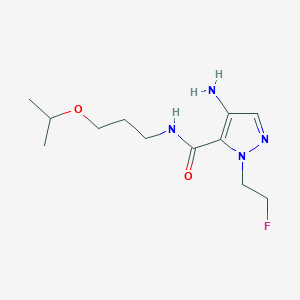

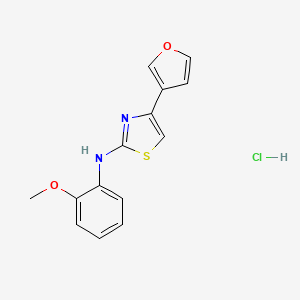

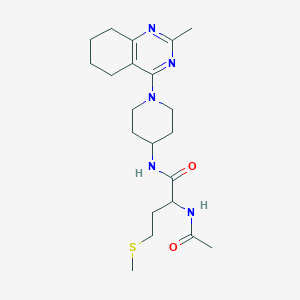

[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate is a useful research compound. Its molecular formula is C23H16BrN5O5S and its molecular weight is 554.38. The purity is usually 95%.

BenchChem offers high-quality [5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry and Drug Development

Dual Inhibition of IDO1 and DNA Pol gamma

The compound F0807-0303 has garnered interest in medicinal chemistry due to its dual inhibitory activity against two important targets: indoleamine 2,3-dioxygenase 1 (IDO1) and DNA polymerase gamma (Pol gamma). Let’s explore these applications in more detail:

Inhibition of IDO1: IDO1 is an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. It plays a crucial role in immune regulation and tolerance. Dysregulation of IDO1 has been implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. F0807-0303 acts as an IDO1 inhibitor, potentially modulating immune responses and impacting disease progression .

Inhibition of DNA Pol gamma: DNA Pol gamma is the mitochondrial DNA polymerase responsible for replicating and maintaining mitochondrial DNA. Dysfunctional Pol gamma has been linked to mitochondrial diseases, including mitochondrial myopathy and neuropathy. F0807-0303’s inhibitory effect on Pol gamma suggests potential therapeutic applications in mitochondrial disorders .

Chemical Biology

N-Boc Deprotection Using Oxalyl Chloride

The compound’s structure contains an N-tert-butyloxycarbonyl (N-Boc) group. Researchers have explored mild methods for selective deprotection of N-Boc groups from various substrates. Notably, oxalyl chloride in methanol has been employed to achieve efficient N-Boc deprotection under mild conditions. This reaction occurs at room temperature and yields up to 90% .

Biochemical Assays

Evaluating Biological Activity

Researchers can assess F0807-0303’s effects on IDO1 and Pol gamma enzymatic activities using biochemical assays. Dose-response curves, IC50 values, and kinetic parameters provide insights into its potency and selectivity.

属性

IUPAC Name |

[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN5O5S/c1-33-19-11-7-17(8-12-19)25-27-22(20(30)14-5-9-18(10-6-14)29(31)32)35-23-28-26-21(34-23)15-3-2-4-16(24)13-15/h2-13,25H,1H3/b27-22+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNCGYIEOUVBIW-HPNDGRJYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NN=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/N=C(\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Prop-2-enoylamino)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2833153.png)

![[(E)-4-chlorobut-2-enyl] Acetate](/img/structure/B2833154.png)

![3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2833157.png)

![4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2833166.png)